Cas no 1806256-11-0 (Methyl 3-methyl-2-nitro-4-(trifluoromethoxy)pyridine-5-acetate)

Methyl 3-methyl-2-nitro-4-(trifluoromethoxy)pyridine-5-acetate is a specialized pyridine derivative with a nitro and trifluoromethoxy substitution pattern, offering unique reactivity for synthetic applications. The presence of the electron-withdrawing trifluoromethoxy and nitro groups enhances its utility in nucleophilic substitution and cross-coupling reactions, while the methyl ester provides a handle for further functionalization. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural motifs are leveraged for the development of bioactive molecules. Its stability under standard conditions and compatibility with diverse reaction conditions make it a versatile intermediate in heterocyclic chemistry.
Methyl 3-methyl-2-nitro-4-(trifluoromethoxy)pyridine-5-acetate structure
1806256-11-0 structure
Product name:Methyl 3-methyl-2-nitro-4-(trifluoromethoxy)pyridine-5-acetate
CAS No:1806256-11-0
MF:C10H9F3N2O5
MW:294.184073209763
CID:4843339

Methyl 3-methyl-2-nitro-4-(trifluoromethoxy)pyridine-5-acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-methyl-2-nitro-4-(trifluoromethoxy)pyridine-5-acetate
    • Inchi: 1S/C10H9F3N2O5/c1-5-8(20-10(11,12)13)6(3-7(16)19-2)4-14-9(5)15(17)18/h4H,3H2,1-2H3
    • InChI Key: IQNIXWJOIKPLCK-UHFFFAOYSA-N
    • SMILES: FC(OC1=C(C)C([N+](=O)[O-])=NC=C1CC(=O)OC)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 371
  • Topological Polar Surface Area: 94.2
  • XLogP3: 2.3

Methyl 3-methyl-2-nitro-4-(trifluoromethoxy)pyridine-5-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029082060-1g
Methyl 3-methyl-2-nitro-4-(trifluoromethoxy)pyridine-5-acetate
1806256-11-0 97%
1g
$1,534.70 2022-03-31

Additional information on Methyl 3-methyl-2-nitro-4-(trifluoromethoxy)pyridine-5-acetate

Introduction to Methyl 3-methyl-2-nitro-4-(trifluoromethoxy)pyridine-5-acetate (CAS No. 1806256-11-0)

Methyl 3-methyl-2-nitro-4-(trifluoromethoxy)pyridine-5-acetate, identified by its CAS number 1806256-11-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyridine family, a heterocyclic aromatic structure that is widely recognized for its diverse biological activities and utility in drug development.

The molecular structure of Methyl 3-methyl-2-nitro-4-(trifluoromethoxy)pyridine-5-acetate incorporates several key functional groups that contribute to its unique chemical properties and reactivity. The presence of a nitro group at the 2-position and a trifluoromethoxy group at the 4-position introduces both electron-withdrawing and electron-donating effects, respectively, which can influence the compound's electronic distribution and interaction with biological targets. Additionally, the acetate moiety at the 5-position provides a site for further functionalization, making this compound a valuable intermediate in synthetic chemistry.

In recent years, there has been a growing interest in pyridine derivatives due to their potential applications in medicinal chemistry. Pyridine-based compounds have been extensively studied for their roles as pharmacophores in various therapeutic agents, including antiviral, antibacterial, and anticancer drugs. The specific arrangement of functional groups in Methyl 3-methyl-2-nitro-4-(trifluoromethoxy)pyridine-5-acetate makes it a promising candidate for further exploration in drug discovery.

One of the most compelling aspects of this compound is its versatility in synthetic applications. The nitro group can be reduced to an amine, allowing for the introduction of various substituents that can enhance binding affinity to biological targets. The trifluoromethoxy group, on the other hand, is known to improve metabolic stability and lipophilicity, which are critical factors in drug design. The acetate group provides a handle for further derivatization, enabling chemists to modify the molecule in ways that optimize its pharmacological properties.

The latest research in the field of pyridine derivatives has highlighted their potential in addressing unmet medical needs. For instance, studies have demonstrated that certain pyridine-based compounds exhibit inhibitory activity against enzymes involved in cancer cell proliferation. Methyl 3-methyl-2-nitro-4-(trifluoromethoxy)pyridine-5-acetate could serve as a scaffold for developing novel inhibitors targeting these enzymes. Additionally, its structural features may make it useful in designing molecules that interact with specific receptors or ion channels, offering therapeutic benefits in neurological disorders.

In the realm of synthetic organic chemistry, Methyl 3-methyl-2-nitro-4-(trifluoromethoxy)pyridine-5-acetate has been utilized as a building block for more complex structures. Its ability to undergo various chemical transformations makes it an invaluable asset in the laboratory. Researchers have leveraged its reactivity to synthesize novel heterocyclic compounds with tailored properties for pharmaceutical applications. The compound's stability under different reaction conditions also enhances its utility as an intermediate in multi-step syntheses.

The trifluoromethoxy group, a key feature of Methyl 3-methyl-2-nitro-4-(trifluoromethoxy)pyridine-5-acetate, has been particularly studied for its impact on drug-like properties such as solubility and bioavailability. Fluoro-substituted compounds are often more resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles. This characteristic makes the compound an attractive candidate for developing drugs with longer half-lives and enhanced therapeutic efficacy.

Recent advancements in computational chemistry have also contributed to the understanding of how Methyl 3-methyl-2-nitro-4-(trifluoromethoxy)pyridine-5-acetate interacts with biological targets. Molecular modeling studies have provided insights into its binding affinity and mode of action, guiding medicinal chemists in optimizing its structure for better biological activity. These computational approaches have become indispensable tools in modern drug discovery, allowing researchers to predict and refine the properties of potential therapeutic agents.

The synthesis of Methyl 3-methyl-2-nitro-4-(trifluoromethoxy)pyridine-5-acetate involves multiple steps that showcase the ingenuity of organic synthesis. The process typically begins with the preparation of a pyridine precursor, followed by functionalization at specific positions using nitration and etherification reactions. Each step is carefully optimized to ensure high yield and purity, which are crucial for pharmaceutical applications. The final product is then characterized using spectroscopic techniques such as NMR and mass spectrometry to confirm its identity and structural integrity.

The compound's potential extends beyond traditional pharmaceutical applications. It has shown promise in materials science, particularly as a precursor for organic electronic materials. Pyridine derivatives are known for their ability to form stable conjugated systems, which are essential for applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices. Methyl 3-methyl-2-nitro-4-(trifluoromethoxy)pyridine-5-acetate could be used to develop new materials with enhanced performance characteristics.

In conclusion, Methyl 3-methyl-2-nitro-4-(trifluoromethoxy)pyridine-5-acetate (CAS No. 1806256-11) is a multifaceted compound with significant potential in both pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, while its stability and reactivity enhance its utility in synthetic chemistry. As research continues to uncover new applications for pyridine derivatives, Methyl 3-methyl-2-nitro-4-(trifluoromethoxy)pyridine acetate is poised to play an important role in advancing scientific knowledge and technological innovation.

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